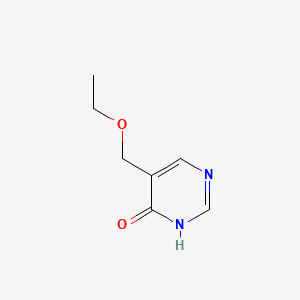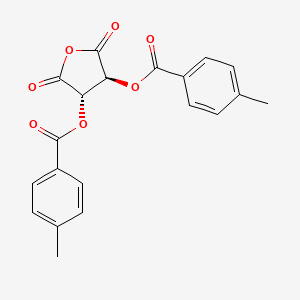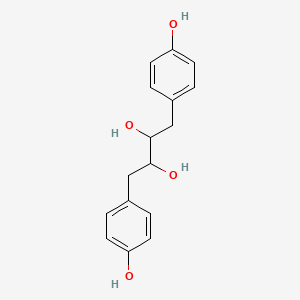
1,4-Di-(4-hydroxyphenyl)-2,3-butanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Di-(4-hydroxyphenyl)-2,3-butanediol is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Microbial Production as Platform Chemicals
Diols, including 1,4-Butanediol (1,4-BDO), are crucial platform chemicals with wide applications in chemicals and fuels production. Recent advancements in microbial bioconversion of renewable materials have shown promise in producing these diols biotechnologically, highlighting the significant role of 1,4-BDO as a green chemical. The engineering of production strains and fermentation process optimization have been key areas of development, underscoring the potential of microbial cell factories in the sustainable production of 1,4-BDO and related diols (Zeng & Sabra, 2011) (Sabra, Groeger, & Zeng, 2016).
Biotechnological Advances in 1,4-BDO Production
The metabolic engineering of Escherichia coli for the direct production of 1,4-BDO from renewable carbohydrate feedstocks represents a groundbreaking development in biotechnology. This approach has led to E. coli strains capable of producing 1,4-BDO with high efficiency, demonstrating the feasibility of using metabolic engineering and systems biology to develop new bioprocesses for commodity chemicals that are not naturally produced by living cells (Yim et al., 2011) (Liu & Lu, 2015).
Electrochemical Reactivity and Product Selectivity
The position of hydroxyl groups in butanediols, including 1,4-BDO, significantly influences their electro-oxidation reactivities and product selectivity. Studies have shown that the electrochemical reactivity of butanediols varies with the position of hydroxyl groups, offering insights into reactant selection for the electrochemical synthesis of value-added chemicals. This understanding is critical for optimizing electrochemical processes and enhancing the production of specific, high-value products from butanediols (Sun et al., 2022).
Catalytic Conversion and Chemical Synthesis
Research on the catalytic conversion of 1,4-BDO to valuable chemicals, such as unsaturated alcohols, has explored the use of various catalysts, including rare earth zirconates. These catalysts have shown effectiveness in the dehydration of butanediols to produce unsaturated alcohols, demonstrating the potential of catalytic processes in transforming biomass-derived chemicals into industrially relevant products. Such studies underscore the role of catalysis in the sustainable production of chemicals from renewable resources (Matsuda et al., 2020).
Eigenschaften
CAS-Nummer |
150346-21-7 |
|---|---|
Produktname |
1,4-Di-(4-hydroxyphenyl)-2,3-butanediol |
Molekularformel |
C16H18O4 |
Molekulargewicht |
274.316 |
IUPAC-Name |
1,4-bis(4-hydroxyphenyl)butane-2,3-diol |
InChI |
InChI=1S/C16H18O4/c17-13-5-1-11(2-6-13)9-15(19)16(20)10-12-3-7-14(18)8-4-12/h1-8,15-20H,9-10H2 |
InChI-Schlüssel |
HSXZRJJGRJUHLX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(C(CC2=CC=C(C=C2)O)O)O)O |
Synonyme |
1,4-di-(4-hydroxyphenyl)-2,3-butanediol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)-2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586071.png)
![(3AR,6aS)-tetrahydro-1H-furo[3,4-d]imidazol-2(3H)-one](/img/structure/B586072.png)
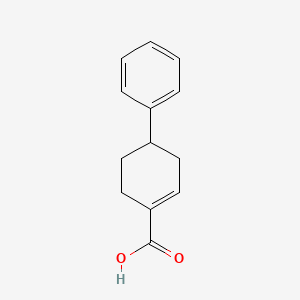
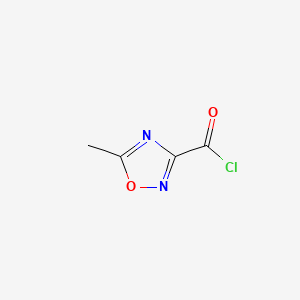
![5-[5-Chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B586077.png)
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone](/img/structure/B586081.png)
